molecular formula C9H5F7 B1388512 1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene CAS No. 1099597-68-8

1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

Cat. No. B1388512
M. Wt: 246.12 g/mol
InChI Key: PACQMIHUZCLGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene, or 1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene, is a fluorinated aromatic compound used in various scientific applications. It is a colorless liquid with a boiling point of 72.6 °C and a molecular weight of 206.22 g/mol. 1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene has unique properties that make it useful in a variety of experiments, such as its low boiling point, low volatility, and low toxicity.

Scientific Research Applications

1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene has been used in a variety of scientific research applications, such as in the synthesis of polymers and in the study of organic reactions. It has also been used as a solvent in the synthesis of pharmaceuticals and in the study of organic reaction mechanisms.

Mechanism Of Action

1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene is an electron-rich aromatic compound due to the presence of three fluorine atoms. This electron-rich nature makes it a useful reagent in organic synthesis, as it can act as a nucleophile in various substitution reactions.

Biochemical And Physiological Effects

1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene is a low toxicity compound, with an oral LD50 of greater than 5 g/kg in rats. It has also been shown to have no mutagenic or teratogenic effects in laboratory studies.

Advantages And Limitations For Lab Experiments

1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, with low volatility and a low boiling point, making it ideal for use as a solvent in various reactions. Additionally, its electron-rich nature makes it useful in substitution reactions. However, it is not suitable for use in reactions involving strong acids or bases, as it is easily hydrolyzed.

Future Directions

1,1,1-trifluoro-2-(2,2,2-trifluoroethyl)benzene has potential for use in a variety of scientific applications. It could be used in the synthesis of pharmaceuticals and in the study of organic reaction mechanisms. Additionally, it could be used in the synthesis of polymers and in the study of organic reactions. It could also be used in the development of new materials with improved properties, such as increased thermal stability and improved electrical conductivity. Finally, it could be used in the development of new catalysts and catalytic processes.

properties

IUPAC Name

1-fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-7-2-1-6(9(14,15)16)3-5(7)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACQMIHUZCLGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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